2-Methyl-6-[(oxan-3-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
2-methyl-6-(oxan-3-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10-4-2-6-12(13-10)15-9-11-5-3-7-14-8-11/h2,4,6,11H,3,5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYKTESFNOEUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCOC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(oxan-3-yl)methoxy]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylpyridine and oxan-3-ylmethanol as the primary starting materials.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Reaction Mechanism: The oxan-3-ylmethanol undergoes a nucleophilic substitution reaction with 2-methylpyridine, facilitated by the base, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method offers advantages such as increased safety, shorter reaction times, and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(oxan-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl group or the oxan-3-ylmethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 2-Methyl-6-[(oxan-3-yl)methoxy]pyridine exhibits significant biological activities, making it a candidate for pharmaceutical development:
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties effective against various microbial strains. The structural features, particularly the oxan group, enhance its interaction with microbial targets .
Anticancer Potential
The compound's unique structure allows it to interact with specific molecular targets involved in cancer progression. Studies have indicated potential anticancer effects, although detailed investigations are required to elucidate its mechanisms of action .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties due to its ability to modulate inflammatory pathways. This aspect is particularly relevant for developing treatments for chronic inflammatory conditions .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2-Methylpyridine | Lacks oxan group | Limited reactivity |
| 6-Methoxypyridine | Methoxy at position 6 | Moderate enzyme inhibition |
| 3-Methylpyridine | Methyl at position 3 | Different reactivity profile |
| 2-Methyl-6-(oxan-3-yl)methoxy-pyridine | Oxan substitution at position 6 | Enhanced biological activity |
This table illustrates how the combination of both the methyl and oxan groups in this compound confers distinct chemical reactivity and biological properties not observed in similar compounds .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects against various bacterial strains, suggesting a pathway for developing new antibiotics .
- Anticancer Mechanism Exploration : Research involving cell line assays indicated that this compound could induce apoptosis in cancer cells through specific receptor interactions .
- Inflammation Model Investigation : In vivo studies showed that this compound could reduce inflammation markers in animal models, supporting its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(oxan-3-yl)methoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Alkoxy Substituents
- 6-Methoxypyridine Derivatives: Compounds like 2-methoxy-4-methyl-3-nitropyridine () and (6-methoxypyridin-2-yl)-methanol () share a methoxy group but lack the oxane substituent. The oxane ring in the target compound enhances steric bulk and may improve metabolic stability compared to simple methoxy groups . Impact of Substituent Position: highlights 3-methoxy-6-methylpyridin-2-amine, where the methoxy group at the 3-position alters electronic distribution and hydrogen-bonding capacity compared to the 6-position substitution in the target compound.
- Pyran vs. Pyridine Comparisons: notes that pyran-based compounds (e.g., chalcones) exhibit distinct corrosion inhibition properties compared to pyridines, attributed to differences in aromaticity and electron density.
mGluR5 Antagonists with Aryl/Alkynyl Groups
- MPEP (2-methyl-6-(phenylethynyl)-pyridine) and SIB-1893 ():
These compounds feature ethynyl or ethenyl aryl substituents instead of alkoxy groups. MPEP acts as a potent mGluR5 antagonist (IC₅₀ = 0.37 µM) with neuroprotective effects against NMDA receptor-mediated excitotoxicity . In contrast, the oxane-methoxy group in the target compound likely reduces mGluR5 affinity due to the absence of π-conjugated substituents critical for receptor binding .
Amino-Substituted Pyridines
- The oxane-methoxy group, being non-ionic, may reduce off-target interactions with cationic binding sites .
Silyl-Modified Derivatives
- TMS-Py (2-methyl-6-[(trimethylsilyl)methyl]-pyridine) (): The trimethylsilyl group introduces steric hindrance and electron-withdrawing effects, contrasting with the electron-donating oxane-methoxy group. Such modifications drastically alter solubility and reactivity in organometallic reactions .
Data Tables
Table 1: Key Structural and Functional Comparisons
*Calculated based on structural formula.
Biological Activity
2-Methyl-6-[(oxan-3-yl)methoxy]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a pyridine ring substituted at the 2-position with a methyl group and at the 6-position with an oxan-3-ylmethoxy group. This unique structure enhances its interaction with biological targets, potentially influencing enzyme activity and receptor binding.
Structural Comparison with Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Methylpyridine | Lacks oxan group; simpler structure | Less versatile in chemical reactivity |
| 6-Methoxypyridine | Contains methoxy group at position 6 | Lacks methyl substitution at position 2 |
| 3-Methylpyridine | Methyl group at position 3; no oxan substitution | Different reactivity profile due to positional changes |
| This compound | Methyl and oxan groups confer distinct properties | Enhanced biological activity due to structural arrangement |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest it may inhibit the growth of various bacteria, although specific mechanisms remain to be fully elucidated. The presence of the oxan group is believed to facilitate hydrogen bonding, enhancing binding affinity to bacterial targets.
Anticancer Activity
A notable area of investigation is the compound's cytotoxic effects against cancer cell lines. In studies assessing cytotoxicity against HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cell lines, the compound demonstrated variable degrees of toxicity:
| Cell Line | IC50 Value (µM) | Observations |
|---|---|---|
| HepG2 | <100 | Significant cytotoxicity observed |
| DU145 | <100 | Moderate sensitivity noted |
| MDA-MB-231 | <100 | Broad spectrum activity against multiple lines |
These findings indicate that this compound may serve as a promising lead compound for further development in cancer therapeutics .
The mechanism through which this compound exerts its biological effects involves binding to specific enzymes or receptors. This interaction can modulate their activity, leading to various biological outcomes. Ongoing research aims to identify precise molecular targets and elucidate the pathways involved in its antimicrobial and anticancer activities.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of the compound exhibited enhanced antibacterial properties when compared to standard antibiotics. The introduction of electron-withdrawing groups was found to improve binding affinity to bacterial enzymes, suggesting a potential pathway for drug development .
- Cytotoxicity Assessment : In vitro testing revealed that certain derivatives showed promising results in inhibiting cancer cell proliferation across multiple lines, indicating broad-spectrum anticancer potential .
Q & A
Q. What are the established synthetic routes for 2-Methyl-6-[(oxan-3-yl)methoxy]pyridine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution where the hydroxyl group at position 6 of 2-methylpyridine reacts with an oxan-3-ylmethyl halide (e.g., bromide or chloride) under basic conditions (e.g., NaH or K₂CO₃). A polar aprotic solvent like DMF or acetonitrile is used to enhance reactivity. Post-reaction purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) ensures high purity. Structural confirmation relies on ¹H/¹³C NMR and mass spectrometry .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies protons on the pyridine and oxane rings (e.g., methyl group at δ ~2.5 ppm, methoxy protons at δ ~3.8–4.2 ppm). ¹³C NMR confirms the quaternary carbons in the pyridine ring (~150–160 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z ≈ 237.13) .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer :
- Radioligand Binding Assays : For receptor affinity (e.g., mGluR5 or nicotinic acetylcholine receptors), using [³H]-labeled antagonists and membrane preparations from transfected cells.
- Enzyme Inhibition Assays : Measure IC₅₀ values via fluorescence-based kits (e.g., kinase activity).
- Cytotoxicity Testing : MTT assays in neuronal or cancer cell lines to determine EC₅₀ .
Advanced Research Questions
Q. How can synthetic yield be optimized given steric hindrance from the oxane-3-yl group?
- Methodological Answer :
- Bulky Bases : Use 1,8-diazabicycloundec-7-ene (DBU) to deprotonate the hydroxyl group, improving nucleophilicity.
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and enhances yield (~15–20% improvement).
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions in biphasic systems (e.g., H₂O/DCM) .
Q. How does the substitution pattern influence receptor binding affinity?
- Methodological Answer :
- Methyl Group (Position 2) : Enhances lipophilicity (logP ~2.1), improving blood-brain barrier penetration.
- Oxane-3-yl Methoxy (Position 6) : The ether oxygen forms hydrogen bonds with receptor residues (e.g., Lys³⁰² in mGluR5).
- SAR Studies : Compare analogs (e.g., oxane-4-yl vs. oxane-3-yl) via docking simulations (AutoDock Vina) and binding free energy calculations (MM-GBSA) .
Q. How to resolve discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 for mGluR5), buffer pH (7.4), and incubation times (1 hour).
- Reference Compounds : Include positive controls (e.g., MPEP for mGluR5 antagonism) to normalize data.
- Meta-Analysis : Apply mixed-effects models to aggregate data from multiple studies, accounting for variability in experimental design .
Q. What computational strategies predict its pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate absorption (Caco-2 permeability) and toxicity (hepatotoxicity alerts).
- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration (CHARMM force field) using bilayer membrane models.
- Metabolism Prediction : CYP3A4/2D6 interaction analysis via StarDrop’s IsoCyp module .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
